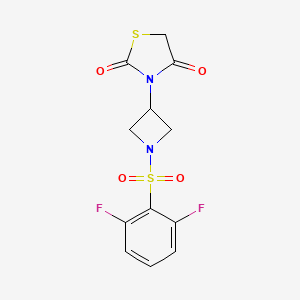

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, commonly known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. The drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the breakdown of incretin hormones. This results in increased insulin secretion and decreased glucagon secretion, leading to better glucose control in diabetic patients.

Scientific Research Applications

- Diflunisal derivatives have been investigated for their nonlinear optical (NLO) properties. A specific fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , was synthesized and characterized. It crystallized in a centrosymmetric space group, stabilized by C–H/O and C–H F interactions. The crystal exhibited a third-order nonlinear susceptibility (c(3)) value of 369.294 × 10^22 m^2 V^2, making it a promising NLO material .

- Diflunisal derivatives serve as starting reagents in the synthesis of various fluorescent dyes. For instance, they play a role in the preparation of 4,6-difluoro-5,7-dihydroxytryptamine and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) , which find applications in biological imaging and labeling .

- Researchers have explored late-stage functionalization of Voriconazole (VN) , an antifungal drug. A derivative involving the 6-position of VN, specifically 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)] , has been reported. This work aims to enhance VN’s efficacy while minimizing side effects .

- Diflunisal itself is an FDA-approved nonsteroidal anti-inflammatory drug (NSAID). It is used to manage pain, inflammation, and fever. Its unique chemical structure contributes to its pharmacological effects .

- Theoretical calculations, such as infrared spectrum assignments, frontier molecular orbital analysis, and molecular electrostatic potential (MEP) mapping, have been performed on diflunisal derivatives. These studies provide insights into their electronic properties and reactivity patterns .

- Investigating the crystal structure and properties of diflunisal derivatives contributes to the field of material science. Researchers explore their packing arrangements, intermolecular interactions, and stability, which can guide the design of novel materials .

Nonlinear Optical Material

Fluorescent Dye Synthesis

Antifungal Drug Derivatives

Pharmaceutical Applications

Computational Chemistry Studies

Material Science and Crystal Engineering

Mechanism of Action

Target of Action

Thiazolidin-2,4-dione derivatives have been found to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

The interaction of thiazolidin-2,4-dione derivatives with their targets leads to improved insulin resistance in the case of PPAR-γ receptor activation . When acting as antimicrobials, they inhibit cytoplasmic Mur ligases .

Biochemical Pathways

The biochemical pathways affected by thiazolidin-2,4-dione derivatives include those involved in insulin resistance and microbial growth . The downstream effects of these interactions can lead to improved insulin sensitivity and inhibition of microbial growth .

Result of Action

The molecular and cellular effects of thiazolidin-2,4-dione derivatives’ action can include improved insulin sensitivity and inhibition of microbial growth .

Action Environment

The action, efficacy, and stability of thiazolidin-2,4-dione derivatives can be influenced by various factors, including the specific conditions of their synthesis . For example, green chemistry approaches have been employed to improve their selectivity, purity, and yield .

properties

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O4S2/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLLNAQLSWIKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)

![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)

![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)